Methyl-4-oxo-4-phenyl-2-butenoate

Antibacterial MenB inhibitor MRSA

Researchers requiring a validated negative control for MenB inhibition assays or a benchmark substrate for asymmetric catalysis face supply inconsistency and undocumented purity. Methyl-4-oxo-4-phenyl-2-butenoate (CAS 14274-07-8) resolves this with kilogram-scale availability and rigorous QC. - MenB assay baseline: MIC of 64 μg/mL vs. S. aureus, providing a >100-fold activity differential relative to the 4-chloro analog for unambiguous SAR validation. - Chiral methodology benchmark: Documented yields up to 97% and >99% ee in Sc(OTf)₃-catalyzed Michael additions, enabling direct catalyst performance comparison. - Supply assurance: 98% purity (GC), moisture ≤0.5%, available from gram to kilogram quantities with established QC documentation.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 14274-07-8
Cat. No. B176248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-4-oxo-4-phenyl-2-butenoate
CAS14274-07-8
SynonymsMethyl-4-oxo-4-phenyl-2-butenoate
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)C1=CC=CC=C1
InChIInChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
InChIKeyZNEGOHIZLROWAT-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-4-oxo-4-phenyl-2-butenoate Overview & Procurement


Methyl-4-oxo-4-phenyl-2-butenoate (CAS 14274-07-8; molecular formula C11H10O3; molecular weight 190.19 g/mol) is a methyl ester derivative of 4-oxo-4-phenyl-2-butenoic acid, classified within the broader 4-oxo-4-arylbutenoate scaffold [1]. This α,β-unsaturated γ-ketoester features a conjugated system enabling participation in cycloaddition reactions (e.g., Diels-Alder) and conjugate additions (e.g., Michael addition) . Commercially, this compound is available from reputable vendors at standard purity of 98% (Min, GC) with moisture content ≤0.5%, and production scale capabilities up to kilograms [2]. Key procurement-relevant physicochemical parameters include a melting point of 199-201 °C, predicted density of 1.134±0.06 g/cm³, and calculated LogP of 1.5985 .

Baseline Comparator For MenB inhibition SAR studies with substituted 4-arylbutenoates
Asymmetric Catalysis Benchmark Validated substrate for Michael addition method development
Substituent Effect Reference Reference compound for cycloaddition selectivity studies
Industrial Intermediate Supply Kilogram-scale procurement with documented quality specifications

Non-Interchangeability of 4-Oxo-4-arylbutenoates


Substitution of methyl-4-oxo-4-phenyl-2-butenoate with other 4-oxo-4-arylbutenoate derivatives is scientifically inadvisable without explicit comparative data due to profound substituent-dependent variations in both biological activity and synthetic reactivity. Within the antibacterial MenB inhibition class, para-substitution on the phenyl ring dramatically alters potency: the unsubstituted parent methyl ester serves as a baseline comparator, while 4-chloro substitution yields a >100-fold enhancement in antistaphylococcal MIC [1]. In catalytic asymmetric synthesis, aryl ring electronics modulate both yield and enantioselectivity in Michael additions and Friedel-Crafts reactions, with substrate-dependent performance variations exceeding 20% yield and >10% ee [2]. Furthermore, substitution patterns directly affect physicochemical properties including melting point (spanning >160°C across analogs) and LogP, impacting downstream formulation and purification workflows .

Activity shift with aryl substitution

Antibacterial potency can differ dramatically between unsubstituted and para-substituted analogs (e.g., 4-Cl).

Catalytic performance variability

Asymmetric induction and yield depend on aryl ring electronics; unsubstituted phenyl sets reference baseline.

Physicochemical property divergence

Melting point, lipophilicity, and solid-state properties change, impacting purification and formulation compatibility.

Methyl-4-oxo-4-phenyl-2-butenoate Differentiation Evidence


MIC Differential vs. 4-Chloro Analog

The unsubstituted methyl-4-oxo-4-phenyl-2-butenoate serves as a critical baseline or negative control compound within the MenB inhibitor class. The 4-chloro-substituted analog (methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate) demonstrates approximately 100-fold greater antibacterial potency than the unsubstituted parent ester, with MIC values of 0.35-0.75 μg/mL against both drug-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) strains, compared to 64 μg/mL for the unsubstituted methyl ester [1]. This quantitative differential establishes the unsubstituted compound as essential for structure-activity relationship (SAR) validation, hit-to-lead baseline establishment, and negative control experiments in MenB-targeted screening cascades.

MIC vs. 4-Cl Analog
Head-to-head
64 µg/mL vs 0.35–0.75 µg/mL
Supports MenB SAR baseline comparison
Approximately 100× lower potency for unsubstituted ester
Antibacterial MenB inhibitor MRSA Menaquinone biosynthesis

Asymmetric Michael Addition Performance

Methyl-4-oxo-4-phenyl-2-butenoate (unsubstituted phenyl) serves as a benchmark substrate in catalytic asymmetric Michael additions mediated by chiral N,N′-dioxide-Sc(OTf)3 complexes, achieving yields up to 97% and enantioselectivities up to >99% ee [1]. These values represent the upper-bound performance achievable within the 4-oxo-4-arylbutenoate substrate class, providing a reference point against which substituted analogs (e.g., 4-methoxy, 4-bromo, 4-nitro derivatives) can be compared. The unsubstituted phenyl substrate consistently delivers among the highest combined yield-ee performance in this catalytic system, making it the preferred substrate for method development, catalyst screening, and gram-scale asymmetric synthesis validation [2].

Michael Addition Performance
Reported
Yield up to 97%, >99% ee
Benchmark substrate for method development
Gram-scale validated; result may vary with catalyst system
Asymmetric catalysis Michael addition Chiral synthesis N,N′-dioxide ligands

Diels-Alder Cycloaddition Selectivity

Methyl (E)-4-oxo-4-phenyl-2-butenoate participates in both thermal and scandium-catalyzed Diels-Alder reactions with cyclopentadiene, exhibiting quantifiable differences in peri- and enantioselectivity depending on catalytic conditions [1]. Under thermal conditions, the reaction proceeds with characteristic endo/exo selectivity modulated by the ester and ketone substituents. Under [pybox/Sc(OTf)3] catalysis, asymmetric induction is achieved with measurable enantiomeric excess, though the unsubstituted phenyl substrate yields moderate enantioselectivity (approximately 40-60% ee) compared to substituted aryl variants (e.g., 4-methoxyphenyl or 2-naphthyl derivatives achieving >80% ee) [2]. This differential reactivity profile makes the unsubstituted phenyl compound valuable as a reference substrate for probing steric and electronic effects in cycloaddition methodology development.

Diels-Alder Enantioselectivity
Context-dependent
~40–60% ee (unsubst.) vs >80% ee (subst.)
Supports substituent effect studies
Sc-pybox catalysis; moderate vs. high induction
Cycloaddition Diels-Alder Asymmetric synthesis Scandium catalysis

Physicochemical Profile vs. Analogs

Methyl-4-oxo-4-phenyl-2-butenoate exhibits distinct physicochemical parameters that differentiate it from structurally related 4-oxo-4-arylbutenoates and alternative ester derivatives. The compound demonstrates a calculated LogP of 1.5985, placing it in a moderate lipophilicity range suitable for both organic solvent solubility and potential membrane permeability in biological assays . Its melting point is reported as 199-201 °C (solid at room temperature), which contrasts with the yellow solid form having melting point 36.4-37.5 °C reported for an unspecified isomeric form . The unsubstituted phenyl variant possesses a topological polar surface area (TPSA) of 43.37 Ų and zero hydrogen bond donors, differing from carboxylic acid analogs which feature hydrogen bond donor capacity and altered solubility profiles .

Physicochemical Profile
Data to verify
LogP 1.60 (methyl ester) vs predicted >2.3 (4-Cl)
Impacts purification and ADME prediction
Calculated values; experimental validation recommended
Physicochemical properties Lipophilicity Formulation Solid-state characterization

Pharmaceutical & Agrochemical Intermediate Utility

The 4-phenyl-4-oxo-2-butenoate scaffold, of which methyl-4-oxo-4-phenyl-2-butenoate is the prototypical unsubstituted methyl ester member, is explicitly classified in patent literature as a privileged intermediate for pharmaceutical, pesticide, and fragrance manufacturing [1]. Industrial production processes have been patented specifically for 4-phenyl-4-oxo-2-butenoate derivatives, emphasizing the requirement for stable, high-purity supply at kilogram scale with short lead times and low cost [2]. Within this patent-defined chemical space, the unsubstituted phenyl methyl ester serves as the foundational building block from which diverse substitution patterns (halogen, alkyl, alkoxy, nitro) are derived via subsequent functionalization or alternative starting material selection [3].

Industrial Supply Specification
Class-level
98% (GC), ≤0.5% moisture, kg scale
Established supply chain for intermediate use
Patent-aligned processes; vendor QC data
Pharmaceutical intermediate Agrochemical intermediate Patent landscape Industrial synthesis

Applications of Methyl-4-oxo-4-phenyl-2-butenoate


MenB Antibacterial Screening Negative Control

Procure this unsubstituted methyl ester specifically as a weak-activity baseline or negative control in MenB inhibition assays. With an MIC of 64 μg/mL against S. aureus, it provides a 100-fold activity differential relative to the potent 4-chloro analog (MIC 0.35-0.75 μg/mL), enabling rigorous structure-activity relationship validation and hit confirmation in antibacterial discovery programs [1]. This quantitative differential is essential for distinguishing specific MenB-mediated effects from non-specific cytotoxicity.

Benchmark Substrate for Asymmetric Michael Addition

Use this compound as a benchmark substrate when developing or optimizing chiral N,N′-dioxide-Sc(OTf)3 catalytic systems for asymmetric Michael additions. Documented yields up to 97% and enantioselectivities >99% ee establish this substrate as a high-performance reference point for comparing catalyst efficiency, substrate scope, and reaction condition optimization [1]. The gram-scale procedural validation further supports its use in methods requiring reproducible scale-up .

Reference Substrate for Substituent Effects in Cycloadditions

Employ this unsubstituted phenyl substrate as a reference compound in hetero-Diels-Alder and cycloaddition methodology studies to systematically evaluate how aryl substituents modulate peri- and enantioselectivity. The moderate enantioselectivity (approximately 40-60% ee) observed with scandium-pybox catalysis contrasts with the enhanced stereocontrol (>80% ee) achieved with electron-rich aryl variants, making this compound valuable for mechanistic investigations and catalyst design optimization [1].

Pharmaceutical & Agrochemical Intermediate Supply

Select this compound for pharmaceutical, pesticide, or fragrance intermediate applications requiring kilogram-scale availability with documented purity specifications (98% min, GC) and low moisture content (≤0.5%). Patent literature explicitly identifies 4-phenyl-4-oxo-2-butenoate derivatives as key intermediates for these industrial sectors, and commercial vendors provide stable supply with established quality control parameters [1]. The unsubstituted phenyl methyl ester represents the most readily accessible entry point to this privileged scaffold class.

Application
Selection Property
Validation Focus
MenB SAR baseline control studies
Baseline comparator for antibacterial screening
Activity differential from substituted aryl derivatives
Asymmetric Michael addition method development
Benchmark substrate with reported high performance
Reproducibility of yield and enantioselectivity
Cycloaddition substituent-effect studies
Reference substrate for electronic effects
Enantioselectivity response across aryl variants
Pharma/agrochem intermediate procurement
Commercial-scale supply with documented specs
Purity and moisture specification conformance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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